molecular formula C8H5BrN2O B1384614 7-Bromoquinoxalin-5-ol CAS No. 1628908-27-9

7-Bromoquinoxalin-5-ol

Cat. No.: B1384614
CAS No.: 1628908-27-9
M. Wt: 225.04 g/mol
InChI Key: WGIRHQHUQAYUNZ-UHFFFAOYSA-N
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Description

7-Bromoquinoxalin-5-ol: is a chemical compound with the molecular formula C8H5BrN2O . It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Biochemical Analysis

Biochemical Properties

7-Bromoquinoxalin-5-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and affect cellular processes such as proliferation and apoptosis . Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and survival . In cancer cells, this compound has demonstrated anti-proliferative effects, potentially through the induction of apoptosis and cell cycle arrest . Furthermore, its impact on cellular metabolism includes alterations in the production of reactive oxygen species and the regulation of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active sites of specific kinases, inhibiting their activity and thereby modulating downstream signaling pathways . Additionally, it can interact with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as prolonged inhibition of kinase activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, contributing to its biochemical effects. For example, this compound has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and cellular metabolism . Additionally, it can interact with cytochrome P450 enzymes, affecting the metabolism of other compounds and potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its bioavailability and efficacy. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoxalin-5-ol typically involves the bromination of quinoxalin-5-ol. One common method includes the use of bromine in glacial acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoxalin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be formed.

    Oxidation Products: Oxidized derivatives of quinoxaline.

    Reduction Products: Reduced forms of quinoxaline derivatives.

Scientific Research Applications

Chemistry: 7-Bromoquinoxalin-5-ol is used as an intermediate in the synthesis of various quinoxaline derivatives, which have applications in organic synthesis and material science .

Biology and Medicine: Quinoxaline derivatives, including this compound, exhibit a range of biological activities. They have been studied for their potential as anticancer, antibacterial, and antiviral agents. These compounds are also investigated for their role in treating diseases such as tuberculosis and hepatitis .

Industry: In the chemical industry, quinoxaline derivatives are used as building blocks for the synthesis of dyes, pigments, and other specialty chemicals. They are also explored for their potential use in electronic materials and as catalysts in various chemical reactions .

Comparison with Similar Compounds

Comparison: 7-Bromoquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

7-bromoquinoxalin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRHQHUQAYUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in step 6-v of Scheme 6, 2,3-diamino-5-bromophenol (6.0 g, 29.5 mmol) was dissolved in methanol and to this solution was added glyoxal (3.77 g, 2.98 mL, 64.9 mmol) and stirred overnight. The reaction mixture was concentrated under reduced pressure to a minimum volume and the resulting tan solid collected by filtration and dried under high vacuum to produce 7-bromoquinoxalin-5-ol (compound 1017), which was used as is in subsequent reactions without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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